(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO/c1-15-10-12-16(13-11-15)14-19-21(17-6-3-2-4-7-17)18-8-5-9-20(24)22(18)23(19)25/h2-14,21H,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJKRHZJPFFTKC-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method is the aldol condensation reaction between 7-fluoro-3-phenyl-1-indanone and 4-methylbenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-fluoro substituent distinguishes the target compound from analogs with bulkier or polar groups at this position:
Substituent Variations on the Methylidene Group
The 4-methylphenyl (p-tolyl) methylidene group at position 2 is compared to analogs with diverse substituents:
Key Insight : The 4-methylphenyl group balances hydrophobicity and planarity, while electron-withdrawing substituents (e.g., 4-fluorophenyl) may enhance electrophilicity at the methylidene site . Pyrazole-containing analogs () demonstrate modularity in drug design for targeted bioactivity.
Core Structure Variations
The indenone core is contrasted with other heterocyclic scaffolds:
Key Insight: The indenone core offers a planar, conjugated system suitable for π-π interactions, whereas quinazolinones () and thiazoles () introduce heteroatoms that modulate electronic properties and binding specificity.
Physicochemical Properties
Available data from analogs highlights trends in solubility, density, and stability:
Key Insight: The methoxyphenoxy substituent () increases density and boiling point compared to the fluoro analog, likely due to enhanced molecular weight and intermolecular forces.
Biological Activity
The compound (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one , also known by its CAS number 337921-24-1, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 328.39 g/mol. The structure features a fluorinated indene derivative that is hypothesized to influence its biological activity through various mechanisms.
Anticancer Properties
Research indicates that fluorinated compounds often exhibit significant anticancer properties. For instance, studies on related fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines, suggesting that the presence of fluorine may enhance biological activity by influencing metabolic pathways and binding affinities to cellular targets .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | CAS Number | Activity Type | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|---|
| DF 203 | NSC 674495 | Antiproliferative | Breast, Renal Cancer | 5.0 |
| 5F 203 | NSC 703786 | Antiproliferative | Ovarian Cancer | 3.5 |
| (2Z)-7-Fluoro Compound | 337921-24-1 | Potential Anticancer | TBD | TBD |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is posited that the compound may interact with cytochrome P450 enzymes, similar to other fluorinated compounds that induce CYP1A1 expression and lead to the formation of DNA adducts . This interaction could be crucial for its anticancer activity.
Case Studies
Several case studies highlight the potential applications of this compound in cancer therapy:
- Fluorinated Indenes : A study demonstrated that fluorinated indenes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake and metabolism in malignant versus non-malignant tissues.
- Synergistic Effects : In combination therapy studies, (2Z)-7-fluoro compounds have shown enhanced efficacy when used alongside established chemotherapeutics, suggesting a potential role as an adjuvant treatment.
Research Findings
Recent investigations into the biological activity of similar compounds provide insights into their therapeutic potential:
- In vitro Studies : Experiments using human cancer cell lines indicate that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations.
- In vivo Studies : Animal models treated with related fluorinated compounds showed reduced tumor growth rates compared to controls, supporting the hypothesis of their effectiveness in cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, and what experimental conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Cyclization of Precursors : Formation of the indenone core via acid-catalyzed cyclization under reflux conditions (e.g., using ethanol or toluene as solvents) .
- Substitution Reactions : Introduction of the 4-methylphenyl and fluoro groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Z-Configuration Control : Use of sterically hindered bases (e.g., LDA) to favor the (2Z)-isomer during the benzylidene formation step .
Critical parameters include temperature control (±2°C), solvent purity, and reaction time optimization to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-olefinic protons) help distinguish Z/E isomers .
- X-ray Crystallography : Resolves absolute configuration and molecular packing. The benzylidene moiety’s planarity and dihedral angles (e.g., 5–10° between indenone and aryl rings) validate the Z-configuration .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1214) and isotopic patterns .
Q. How is the Z-configuration of the benzylidene group experimentally verified?
Methodological Answer:
- NOESY NMR : Nuclear Overhauser effects between the 4-methylphenyl proton and the indenone C3 proton confirm spatial proximity in the Z-isomer .
- UV-Vis Spectroscopy : The Z-isomer exhibits a bathochromic shift (~20 nm) compared to the E-isomer due to extended conjugation .
- Single-Crystal X-ray Diffraction : Direct visualization of the double-bond geometry (e.g., C=C bond length ~1.34 Å and torsion angles <10°) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer:
- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual solvents or diastereomers) causing spectral discrepancies .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., restricted rotation of substituents) that may obscure NMR signals .
- Computational Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G*) to identify misassignments .
Q. What computational strategies are recommended for predicting the compound’s electronic properties and reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or ethanol) to study aggregation behavior or stability .
- Docking Studies : Screen potential biological targets (e.g., kinases) by analyzing π-π stacking interactions with the indenone core .
Q. How can reaction conditions be optimized to enhance synthetic efficiency while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal reflux time (e.g., 8–12 hours) .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., overoxidation) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP concentration) to eliminate variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Orthogonal Validation : Cross-verify results using complementary assays (e.g., enzymatic inhibition vs. cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
